Cas no 1985-84-8 (Hexanedioic acid,1,6-bis[(4-methyl-7-oxabicyclo[4.1.0]hept-3-yl)methyl] ester)

Hexanedioic acid,1,6-bis[(4-methyl-7-oxabicyclo[4.1.0]hept-3-yl)methyl] ester structure
1985-84-8 structure
Product Name:Hexanedioic acid,1,6-bis[(4-methyl-7-oxabicyclo[4.1.0]hept-3-yl)methyl] ester
Numero CAS:1985-84-8
MF:C22H34O6
MW:394.501767635345
CID:156412
PubChem ID:16138
Update Time:2025-04-19

Hexanedioic acid,1,6-bis[(4-methyl-7-oxabicyclo[4.1.0]hept-3-yl)methyl] ester Proprietà chimiche e fisiche

Nomi e identificatori

    • Hexanedioic acid,1,6-bis[(4-methyl-7-oxabicyclo[4.1.0]hept-3-yl)methyl] ester
    • bis[(3,4-epoxy-6-methylcyclohexyl)methyl] adipate
    • bis[(3-methyl-7-oxabicyclo[4.1.0]heptan-4-yl)methyl] hexanedioate
    • ADIPIC ACID,BIS(3,4-EPOXY-6-METHYLCYCLOHEXYLMETHYL) ESTER
    • Bis(3,4-epoxy-6-methylcyclohexylmethyl)adipate
    • Di(3,4-epoxy-6-methylcyclohexylmethyl)adipate
    • EINECS 217-857-3
    • EP-289
    • Hexanedioic acid,bis(4-methyl-7-oxabicyclo(4.1.0)hept-3-yl)methyl ester
    • Mark-135B
    • Adipic acid bis(3,4-epoxy-6-methylcyclohexan-1-ylmethyl) ester
    • Adipic acid bis[(4-methyl-7-oxabicyclo[4.1.0]heptan-3-yl)methyl] ester
    • Bis((3,4-epoxy-6-methylcyclohexyl)methyl) adipate
    • Hexanedioic acid, bis[(4-methyl-7-oxabicyclo[4.1.0]hept-3-yl)methyl] ester
    • ADIPIC ACID, BIS(3,4-EPOXY-6-METHYLCYCLOHEXYLMETHYL) ESTER
    • Hexanedioic acid, bis(4-methyl-7-oxabicyclo(4.1.0)hept-3-yl)methyl ester
    • 1985-84-8
    • bis[(4-methyl-7-oxabicyclo[4.1.0]heptan-3-yl)methyl] hexanedioate
    • SCHEMBL76024
    • Hexanedioic acid, 1,6-bis[(4-methyl-7-oxabicyclo[4.1.0]hept-3-yl)methyl] ester
    • DTXSID60883710
    • NS00045435
    • Hexanedioic acid, 1,6-bis((4-methyl-7-oxabicyclo(4.1.0)hept-3-yl)methyl) ester
    • bis[(3,4-epoxy-6-methylcyclohexyl)methyl]adipate
    • Hexanedioic acid, bis((4-methyl-7-oxabicyclo(4.1.0)hept-3-yl)methyl) ester
    • Inchi: 1S/C22H34O6/c1-13-7-17-19(27-17)9-15(13)11-25-21(23)5-3-4-6-22(24)26-12-16-10-20-18(28-20)8-14(16)2/h13-20H,3-12H2,1-2H3
    • Chiave InChI: LMMDJMWIHPEQSJ-UHFFFAOYSA-N
    • Sorrisi: O1C2CC(C)C(COC(CCCCC(=O)OCC3CC4C(CC3C)O4)=O)CC12

Proprietà calcolate

  • Massa esatta: 394.23600
  • Massa monoisotopica: 394.23553880g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 6
  • Conta atomi pesanti: 28
  • Conta legami ruotabili: 11
  • Complessità: 527
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 8
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 3.2
  • Superficie polare topologica: 77.7Ų

Proprietà sperimentali

  • Densità: 1.0936 (rough estimate)
  • Punto di ebollizione: 478.7°C (rough estimate)
  • Indice di rifrazione: 1.5200 (estimate)
  • PSA: 77.66000
  • LogP: 3.26020

Hexanedioic acid,1,6-bis[(4-methyl-7-oxabicyclo[4.1.0]hept-3-yl)methyl] ester Letteratura correlata

Fornitori consigliati
上海帛亦医药科技有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Yunnanjiuzhen
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Yunnanjiuzhen
Shanghai Bent Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
SHOCHEM(SHANGHAI) CO.,lTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
SHOCHEM(SHANGHAI) CO.,lTD
Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hubei Cuiyuan Biotechnology Co.,Ltd